molecular formula C12H13ClN4O2 B3334842 1-((2-Chloro-5-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004194-01-7

1-((2-Chloro-5-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B3334842
CAS No.: 1004194-01-7
M. Wt: 280.71 g/mol
InChI Key: JNTSPXUWTNAIBW-UHFFFAOYSA-N
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Description

1-((2-Chloro-5-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide ( 1004194-01-7) is a chemical compound with a molecular formula of C₁₂H₁₃ClN₄O₂ and a molecular weight of 280.71, offered with a purity of 97% . This pyrazole-carbohydrazide derivative is intended for research applications and is not for diagnostic or therapeutic use. Pyrazole derivatives containing the carbohydrazide functional group are recognized in medicinal chemistry as privileged structures with a diverse spectrum of biological activities . The carbohydrazide moiety is a significant pharmacophore, and its incorporation into heterocyclic frameworks like pyrazole often yields compounds with interesting pharmacological properties . Specifically, pyrazole-3-carbohydrazide derivatives have been investigated for their potential as antitumor agents and as cannabinoid receptor antagonists, providing valuable tools for characterizing receptor pharmacophores . Related structural analogs have also demonstrated antimicrobial, anticonvulsant, and antiparasitic activities in scientific studies, highlighting the versatility of this chemical class in biomedical research . Researchers can utilize this compound as a key synthetic intermediate for designing novel bioactive molecules or as a standard in analytical and biological screening studies. All products are strictly for Research Use Only and are not intended for personal, human, or veterinary use.

Properties

IUPAC Name

1-[(2-chloro-5-methylphenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-8-2-3-9(13)11(6-8)19-7-17-5-4-10(16-17)12(18)15-14/h2-6H,7,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTSPXUWTNAIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142098
Record name 1-[(2-Chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004194-01-7
Record name 1-[(2-Chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004194-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-((2-Chloro-5-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound belonging to the pyrazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloromethylphenoxy group and a carbohydrazide moiety. Its molecular formula is C12H13ClN4O3C_{12}H_{13}ClN_4O_3.

PropertyValue
Molecular Weight300.71 g/mol
IUPAC Name1-((2-Chloro-5-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide
CAS Number1004193-11-6

Medicinal Chemistry Applications

Research indicates that derivatives of pyrazole compounds often exhibit significant anti-inflammatory and anticancer properties. A study focusing on similar pyrazole derivatives revealed dual anti-inflammatory and anticancer activities through inhibition of the COX enzyme, which is crucial in inflammatory processes .

In vitro studies have shown that compounds related to 1-((2-Chloro-5-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide can inhibit the growth of various cancer cell lines, including lung (A549) and liver (HepG2) cancers. The mechanism of action likely involves the modulation of specific molecular targets associated with cancer progression .

Agricultural Applications

The compound has been investigated for its potential as a herbicide , targeting specific weed species while minimizing harm to crops. Its ability to disrupt metabolic pathways in plants makes it a candidate for developing new agricultural chemicals.

The biological activity of 1-((2-Chloro-5-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, particularly COX-2, which is implicated in pain and inflammation.
  • Cell Cycle Modulation : It may induce apoptosis in cancer cells by affecting cell cycle regulators.
  • Metabolic Disruption in Weeds : In agricultural applications, it disrupts essential metabolic processes, leading to weed death.

Case Studies

Several studies have evaluated the efficacy of pyrazole derivatives, including:

  • COX Inhibition Study : A series of pyrazole derivatives were synthesized and tested for COX-2 inhibition. The most potent compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects .
  • Anticancer Activity : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting potential for therapeutic development .
  • Herbicidal Efficacy : Field studies indicated that formulations containing pyrazole derivatives effectively controlled weed populations with minimal impact on crop yields.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-3-carbohydrazide derivatives exhibit varied biological and physicochemical properties depending on substituents on the phenoxy-methyl group and the carbohydrazide moiety. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-3-carbohydrazide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
1-((2-Chloro-5-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide 2-Cl, 5-Me on phenoxy 311.13 (calculated) Hypothesized antimicrobial activity based on analog data; lipophilicity enhanced by chloro and methyl groups
1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carbohydrazide 4-Br on phenoxy 311.13 Higher molecular weight due to bromine; potential halogen bonding interactions
1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide 2-F on phenoxy 265.24 Fluorine’s electron-withdrawing effect may influence metabolic stability
3-{2-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-(4-nitrophenyl)methylene]-1H-pyrazole-5-carbohydrazide 2-Cl-benzyloxy, 4-nitrobenzylidene 463.87 Nitro group enhances electrophilicity; demonstrated crystallinity via X-ray studies
N′-Isopropylidene-1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carbohydrazide 5-MeO, 2-NO₂ on phenoxy 349.30 Methoxy and nitro groups may confer redox activity; used in spectroscopic studies

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Chlorine and bromine substituents on the phenoxy ring (e.g., 2-Cl, 4-Br) enhance lipophilicity and membrane permeability, critical for antimicrobial activity .

Synthetic Routes: Carboxylate esters (e.g., methyl 1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate) are common intermediates, hydrolyzed to carboxylic acids and subsequently converted to hydrazides via reactions with hydrazine hydrate . Substituents on the phenoxy ring are introduced via nucleophilic aromatic substitution or Ullmann coupling, as seen in analogs like HBK15 (2-chloro-6-methylphenoxy) .

Spectroscopic and Crystallographic Data: ¹H NMR and ¹³C NMR spectra of analogs (e.g., 1-[(4-bromophenoxy)methyl] derivatives) show characteristic peaks for pyrazole (δ 6.5–7.5 ppm) and carbohydrazide (δ 9–10 ppm) . X-ray crystallography of (E)-5-phenyl-N-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide confirms planar geometry and intermolecular hydrogen bonding, critical for crystal packing .

Biological Activities: Pyrazole-carbohydrazides with electron-withdrawing groups (e.g., Cl, NO₂) exhibit enhanced antibacterial activity against Gram-positive strains compared to unsubstituted analogs . Methoxy and methyl groups (e.g., 5-MeO in HBK14) improve solubility while maintaining activity .

Q & A

Q. What are the established synthetic routes for 1-((2-Chloro-5-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol or acetonitrile as solvents) .
  • Step 2 : Functionalization with the (2-chloro-5-methylphenoxy)methyl group through nucleophilic substitution or coupling reactions, often requiring basic catalysts like K₂CO₃ .
  • Step 3 : Introduction of the carbohydrazide moiety via hydrazine condensation, optimized for temperature (e.g., 60–80°C) and reaction time (4–6 hours) .
    Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography to avoid side products .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions and MS for molecular weight validation .
  • Purity Assessment : HPLC or GC-MS to ensure >95% purity, particularly after recrystallization from dimethylformamide (DMF) or ethanol .
  • Crystallinity : Powder X-ray diffraction (PXRD) to assess crystallinity, which impacts solubility and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Cross-Validation : Combine NMR, IR, and high-resolution MS to distinguish between structural isomers or tautomeric forms .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELXL software, which refines atomic positions with high precision (e.g., R-factor < 0.05) .
  • Dynamic NMR : Investigate conformational flexibility in solution that may explain discrepancies in peak splitting or integration .

Q. What computational strategies predict electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use functionals like B3LYP with a 6-311++G(d,p) basis set .
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions, critical for understanding reaction mechanisms in polar media .
  • Reactivity Descriptors : Compute Fukui indices to identify regions prone to electrophilic attack, aiding in rational derivatization .

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps and non-polar solvents (toluene) for cyclization to enhance regioselectivity .
  • Catalyst Selection : Evaluate Pd-based catalysts for cross-coupling or phase-transfer catalysts for biphasic reactions .
  • Continuous Flow Reactors : Implement microreactors to control exothermic reactions and reduce side-product formation .

Q. What methodologies assess the compound’s biological activity in drug discovery?

  • In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., fluorophenyl or trifluoromethyl derivatives) to identify critical substituents .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., Factor Xa) using AutoDock Vina to prioritize derivatives for synthesis .

Q. What challenges arise in X-ray crystallography of this compound, and how are they addressed?

  • Crystal Growth : Use slow evaporation from DMF/water mixtures to obtain diffraction-quality crystals. Avoid twinning by optimizing supersaturation .
  • Data Refinement : Apply SHELXL’s TWIN and BASF commands to model twinned datasets and anisotropic displacement parameters for heavy atoms (e.g., Cl) .
  • Hydrogen Bonding Analysis : Use Olex2 or Mercury to map intermolecular interactions, which inform packing behavior and stability .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in reported biological activity across studies?

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and incubation conditions .
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions to identify metabolism-driven discrepancies in efficacy .
  • Batch Analysis : Compare multiple synthetic batches via LC-MS to rule out impurity-driven artifacts .

Q. Why do computational predictions sometimes conflict with experimental reactivity?

  • Implicit vs. Explicit Solvation : DFT often underestimates steric effects in bulky substituents; use molecular dynamics (MD) with explicit solvent molecules for better accuracy .
  • Transition State Modeling : Employ Nudged Elastic Band (NEB) methods to identify unaccounted reaction pathways .

Methodological Best Practices

Q. What strategies ensure reproducibility in multi-step syntheses?

  • Intermediate Characterization : Isolate and fully characterize (NMR, MS) each intermediate before proceeding to the next step .
  • Reagent Logging : Document lot numbers and purity of starting materials (e.g., hydrazine derivatives) to trace batch-to-batch variability .
  • Automated Reaction Monitoring : Use inline FTIR or Raman spectroscopy to detect side reactions in real time .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-Chloro-5-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
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1-((2-Chloro-5-methylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide

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